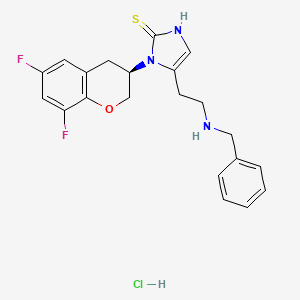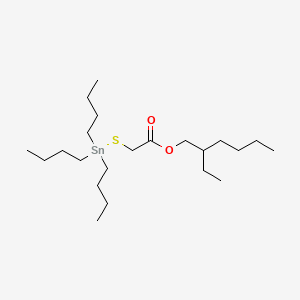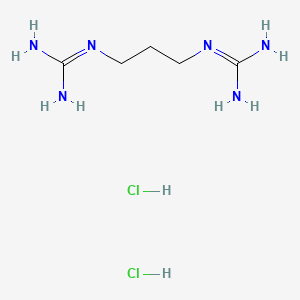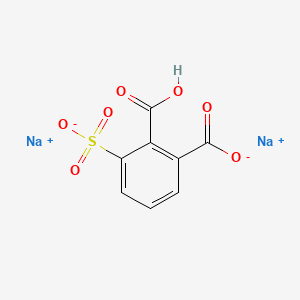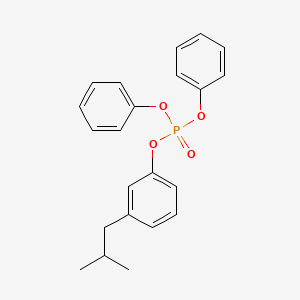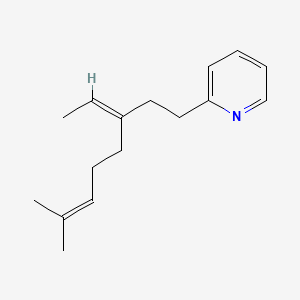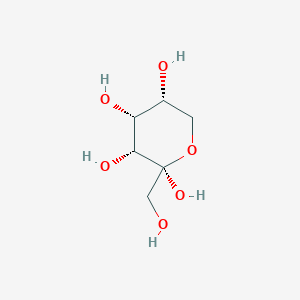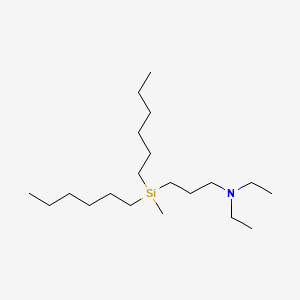
1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- is an organosilicon compound characterized by the presence of a propanamine backbone substituted with dihexylmethylsilyl and diethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- typically involves the reaction of 1-propanamine with dihexylmethylchlorosilane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Substitution: Substituted products where the amine group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
Mecanismo De Acción
The mechanism of action of 1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- involves its interaction with molecular targets through its amine and silyl groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanamine, 3-(diethoxymethylsilyl)-: Similar in structure but with ethoxy groups instead of hexyl groups.
1-Propanamine, 3-(triethoxysilyl)-: Contains three ethoxy groups attached to the silicon atom.
Uniqueness
1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- is unique due to the presence of dihexylmethylsilyl and diethyl groups, which impart distinct chemical properties. These substitutions can influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications that similar compounds may not be able to fulfill.
This detailed article provides a comprehensive overview of 1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
60197-38-8 |
|---|---|
Fórmula molecular |
C20H45NSi |
Peso molecular |
327.7 g/mol |
Nombre IUPAC |
3-[dihexyl(methyl)silyl]-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C20H45NSi/c1-6-10-12-14-18-22(5,19-15-13-11-7-2)20-16-17-21(8-3)9-4/h6-20H2,1-5H3 |
Clave InChI |
ATLPCEUDSXNCCT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si](C)(CCCCCC)CCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


